Cedarmycin B vs. Amphotericin B: Comparative Potency Against Candida glabrata IFO 0622
In the original isolation and characterization study, Cedarmycin B demonstrated potent inhibitory activity against Candida glabrata IFO 0622 with an MIC of 0.4 μg/mL, a value reported as comparable to that of amphotericin B, the clinical reference standard for invasive fungal infections [1]. This head-to-head comparison establishes Cedarmycin B as possessing high-level in vitro potency against this clinically relevant yeast species.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida glabrata IFO 0622 |
|---|---|
| Target Compound Data | 0.4 μg/mL |
| Comparator Or Baseline | Amphotericin B (0.4 μg/mL, comparable potency) |
| Quantified Difference | Comparable (approximately 1:1 potency ratio) |
| Conditions | Broth microdilution assay; Candida glabrata IFO 0622 strain |
Why This Matters
This equivalence-level potency against a reference yeast species with a clinical gold-standard antifungal provides a quantitative benchmark for researchers evaluating Cedarmycin B as an alternative scaffold or a reference compound in antifungal screening programs.
- [1] Sasaki T, Igarashi Y, Saito N, Furumai T. Cedarmycins A and B, new antimicrobial antibiotics from Streptomyces sp. TP-A0456. J Antibiot (Tokyo). 2001 Jul;54(7):567-72. View Source
